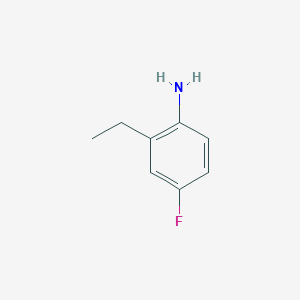
2-Ethyl-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-fluoroaniline is a chemical compound with the CAS Number: 331763-37-2 . It has a molecular weight of 139.17 . The IUPAC name for this compound is 2-ethyl-4-fluoroaniline . It is typically stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for 2-Ethyl-4-fluoroaniline is 1S/C8H10FN/c1-2-6-5-7 (9)3-4-8 (6)10/h3-5H,2,10H2,1H3 . This indicates that the compound has a carbon backbone with an ethyl group and a fluorine atom attached to the benzene ring.Physical And Chemical Properties Analysis
2-Ethyl-4-fluoroaniline is a solid or liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Precursor in Synthesis
4-Fluoroaniline is used as a precursor to various potential and real applications . It can be prepared by the hydrogenation of 4-nitrofluorobenzene .
Medicinal Chemistry
4-Fluoroaniline is a common building block in medicinal chemistry and related fields . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl .
Production of Ligands
4-Fluoroaniline has been evaluated for the production of ligands for homogeneous catalysis .
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, which can be synthesized from fluoroanilines, have a variety of applications. They have been used in the search for synthetic antimalarial drugs, such as fluoroquine and mefloquine .
Antineoplastic Drugs
The antineoplastic drug Brequinar® and its analogs, which can be synthesized from fluoroanilines, have proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
Treatment of Heart Diseases
Flosequinan, a drug synthesized from fluoroanilines, is one of the new generation drugs for treatment of heart diseases .
Safety and Hazards
2-Ethyl-4-fluoroaniline is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
It’s structurally similar compound, 2-fluoroaniline, has been reported to interact with lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria.
Mode of Action
Fluoroanilines, in general, are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the fluorine atom can enhance the ability of the compound to form hydrogen bonds with its target, thereby influencing its biological activity.
Biochemical Pathways
Fluoroanilines are often used as building blocks in medicinal chemistry and related fields , suggesting that they may be involved in a variety of biochemical pathways.
Result of Action
For instance, 4-Fluoroaniline is used as a precursor to various potential and real applications, including the production of ligands for homogeneous catalysis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-4-fluoroaniline. For instance, the optimal conditions for autoinducer release of 4-Fluoroaniline, a structurally similar compound, are 25 °C, pH 5, 800 mg L −1 4-FA, and 0 % NaCl . These conditions are suitable for bacterial colonization in bioaugmentation, while those for 4-FA degradation (25–30 °C, pH 8 and 800 mg L −1 4-FA) maximize the system performance after colonization .
Propriétés
IUPAC Name |
2-ethyl-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCGCODEEUFDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331763-37-2 |
Source


|
| Record name | 2-ethyl-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)
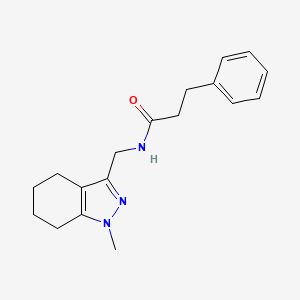

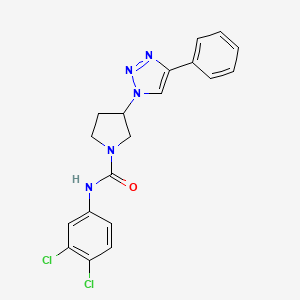
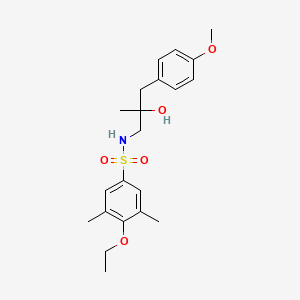
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

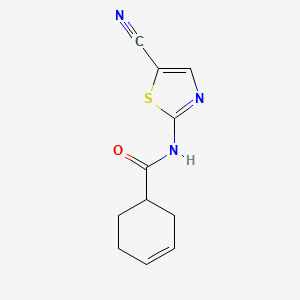
![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)